molecular formula C14H15NO5 B1358949 trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-77-7

trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1358949
CAS No.: 733740-77-7
M. Wt: 277.27 g/mol
InChI Key: DYHTYNIMADNXII-JOYOIKCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring, a carboxylic acid group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of the carboxylic acid group. The nitrophenyl group is then added through a nitration reaction. Key steps include:

    Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Carboxylic Acid Group: This step often involves oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Nitration: The nitrophenyl group is introduced via nitration of an aromatic precursor using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring or the carboxylic acid group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), sulfuric acid for sulfonation.

Major Products

    Reduction of Nitro Group: Produces the corresponding amine.

    Oxidation of Cyclopentane Ring: Can lead to the formation of diketones or carboxylic acids.

    Substitution on Aromatic Ring: Produces halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Used in studies to understand the interaction of nitrophenyl compounds with biological systems.

Industry

    Material Science:

    Agriculture: Investigated for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
  • trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
  • trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid

Uniqueness

The unique positioning of the nitro group in trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid affects its electronic properties and reactivity, distinguishing it from similar compounds. This positioning can influence its interaction with biological targets and its behavior in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(1R,2S)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-13(8-9-3-2-6-12(9)14(17)18)10-4-1-5-11(7-10)15(19)20/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHTYNIMADNXII-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.